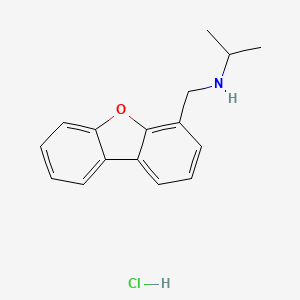

Dibenzofuran-4-ylmethyl-isopropyl-amine hydrochloride

Description

Dibenzofuran-4-ylmethyl-isopropyl-amine hydrochloride is a heterocyclic organic compound characterized by a dibenzofuran core structure substituted with an isopropyl-amine group at the 4-position, forming a hydrochloride salt.

Properties

CAS No. |

886505-06-2 |

|---|---|

Molecular Formula |

C16H17NO |

Molecular Weight |

239.31 g/mol |

IUPAC Name |

N-(dibenzofuran-4-ylmethyl)propan-2-amine |

InChI |

InChI=1S/C16H17NO/c1-11(2)17-10-12-6-5-8-14-13-7-3-4-9-15(13)18-16(12)14/h3-9,11,17H,10H2,1-2H3 |

InChI Key |

PXERYCIMGDQEDC-UHFFFAOYSA-N |

SMILES |

CC(C)NCC1=C2C(=CC=C1)C3=CC=CC=C3O2.Cl |

Canonical SMILES |

CC(C)NCC1=C2C(=CC=C1)C3=CC=CC=C3O2 |

Origin of Product |

United States |

Preparation Methods

The synthesis of Dibenzofuran-4-ylmethyl-isopropyl-amine hydrochloride involves several steps. One common synthetic route includes the reaction of dibenzofuran with isopropylamine under specific conditions to form the desired amine derivative. The reaction typically requires a catalyst and controlled temperature to ensure the formation of the target compound. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Dibenzofuran-4-ylmethyl-isopropyl-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Biochemical Research Applications

Dibenzofuran-4-ylmethyl-isopropyl-amine hydrochloride is utilized in several biochemical assays due to its ability to interact with biological targets. Its applications include:

- Proteomics : It is employed in proteomic studies to analyze protein interactions and functions.

- Enzyme Inhibition Studies : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways, which could be beneficial for drug development targeting metabolic diseases.

Case Study: Interaction Studies

Preliminary studies indicate that dibenzofuran derivatives can interact with various biological targets, suggesting potential therapeutic applications. For instance, compounds with similar structures have demonstrated binding affinities with receptors involved in neurological and metabolic disorders.

Pharmaceutical Development

In the realm of pharmaceutical chemistry, this compound has been explored for its therapeutic potential:

- Anticancer Activity : Research indicates that this compound may exhibit anticancer properties by inhibiting tumor growth through mechanisms such as topoisomerase II inhibition. This mechanism is critical in the treatment of various cancers, including breast and lung cancer .

- Combination Therapies : It has been suggested that this compound can enhance the efficacy of existing chemotherapeutics when used in combination therapies. For example, it may improve the therapeutic index of anthracycline-based drugs by reducing side effects while maintaining efficacy .

Mechanism of Action

The mechanism of action of Dibenzofuran-4-ylmethyl-isopropyl-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. This interaction can lead to changes in cellular pathways and processes, contributing to its effects in various biological systems .

Comparison with Similar Compounds

Table 1: Structural Features of Dibenzofuran-4-ylmethyl-isopropyl-amine Hydrochloride and Analogous Compounds

Key Observations :

- Amine Functionalization : The isopropyl-amine group in the target compound contrasts with the tertiary amine in benzydamine and the primary amine in memantine, suggesting differences in lipophilicity and bioavailability .

Pharmacological and Analytical Considerations

- Memantine Hydrochloride : A well-studied NMDA receptor antagonist used in Alzheimer’s disease. Its adamantane structure enhances blood-brain barrier penetration, a feature unlikely to be shared by the dibenzofuran derivative due to steric differences .

- Benzydamine Hydrochloride: A non-steroidal anti-inflammatory drug (NSAID) with local analgesic properties. The indazole ring may contribute to cyclooxygenase inhibition, whereas the dibenzofuran system could favor alternative mechanisms .

- Analytical Methods : Stability-indicating HPLC and spectrophotometric methods, as reported for dosulepin and memantine, may be adaptable for quantifying the target compound, though method validation would be required .

Biological Activity

Dibenzofuran-4-ylmethyl-isopropyl-amine hydrochloride is a compound that has garnered attention in various fields of scientific research due to its potential biological activities. This article explores the compound's biological mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and features a dibenzofuran moiety linked to an isopropyl amine structure. This unique configuration contributes to its diverse biological activities.

The biological activity of this compound primarily involves its interaction with specific proteins and enzymes. The compound is known to bind to various molecular targets, influencing their activity and thereby altering cellular pathways. This mechanism can lead to significant physiological effects, making it a candidate for therapeutic applications.

Biological Activities

- Antimicrobial Activity : Preliminary studies suggest that dibenzofuran derivatives exhibit antimicrobial properties. Research indicates that certain benzofuran compounds can inhibit the growth of bacteria and fungi, although specific data on this compound is limited.

- Cytotoxic Effects : The compound has been evaluated for cytotoxicity against various cancer cell lines. Initial findings suggest that it may induce apoptosis in certain cancer cells, potentially making it a candidate for cancer therapeutics .

- Neuroprotective Properties : Some studies have hinted at neuroprotective effects, where dibenzofuran derivatives may help in conditions like neurodegeneration by modulating oxidative stress and inflammation .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Cytotoxic | Induction of apoptosis in cancer cells | |

| Neuroprotective | Modulation of oxidative stress |

Case Studies

- Antimicrobial Study : A study investigated the antimicrobial effects of dibenzofuran derivatives against common pathogens. The results indicated that certain derivatives showed significant inhibition zones, suggesting potential as broad-spectrum antimicrobials.

- Cytotoxicity Assay : In vitro assays were conducted using various human cancer cell lines, revealing that dibenzofuran derivatives could reduce cell viability significantly, indicating potential for further development as anticancer agents .

- Neuroprotection in Animal Models : Animal studies have shown that compounds with similar structures to dibenzofuran can reduce markers of neuroinflammation and oxidative damage in models of Alzheimer's disease, supporting the hypothesis of neuroprotective effects .

Q & A

Q. What are the recommended storage conditions and stability considerations for Dibenzofuran-4-ylmethyl-isopropyl-amine hydrochloride?

To preserve structural integrity and purity ≥98%, store the compound as a crystalline solid at -20°C. Stability studies on analogous piperidinamine hydrochlorides demonstrate ≥5-year shelf life under these conditions. Regularly validate stability via HPLC and UV-Vis spectroscopy (λmax ~255 nm) to detect degradation .

Q. Which analytical techniques are critical for verifying the purity and structure of this compound?

Use a combination of:

- HPLC with reference standards (e.g., Imp. A(EP) hydrochloride) for purity validation .

- UV-Vis spectroscopy (λmax ~255 nm) for concentration determination .

- NMR and mass spectrometry for structural confirmation. Cross-validate results to minimize analytical bias .

Q. What safety protocols are essential when handling this compound in the laboratory?

Follow hazard codes H313 (skin contact harm) and H333 (inhalation risk). Use PPE (gloves, goggles), fume hoods, and emergency eye wash stations. Post-handling decontamination is mandatory, as outlined in safety guidelines for structurally similar hydrochlorides .

Advanced Research Questions

Q. How can researchers design accelerated stability studies to predict degradation pathways?

Conduct stress tests under elevated temperature, humidity, and light. Periodically sample and analyze degradation products via LC-MS, comparing them to known impurities (e.g., aminopterin derivatives ). Apply Arrhenius kinetics to extrapolate shelf-life, ensuring method sensitivity aligns with ICH guidelines .

Q. What strategies resolve contradictions between in vitro receptor binding data and in vivo pharmacological outcomes?

- Use surface plasmon resonance (SPR) for precise binding kinetics.

- Perform functional assays (e.g., cAMP modulation) to confirm biological activity.

- Evaluate pharmacokinetics using deuterated analogs (e.g., dimethyl-d6 derivatives ) to track metabolite interference.

- Apply meta-analysis to reconcile data discrepancies across replicated studies .

Q. How can synthetic routes be optimized to reduce by-products during preparation?

- Optimize stoichiometry of isopropylamine derivatives (e.g., tert-butylphosphonic dichloride ).

- Employ gradient crystallization for purification, monitored via TLC/HPLC .

- Use DFT calculations to predict reaction pathways and intermediate stability, as demonstrated in acyl hydrazide studies .

Q. What methodologies address inconsistencies in pharmacological profiling data?

- Combine orthogonal assays (e.g., SPR, functional cAMP assays).

- Validate metabolic stability using liver microsomes and cross-reference with structural analogs (e.g., morphine-like compounds ).

- Apply multivariate statistical analysis to isolate confounding variables .

Key Data from Evidence

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.